

What is Endoxifen-d5 and its primary use in research?

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Compound of Interest		
Compound Name:	Endoxifen-d5	
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Endoxifen-d5: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of **Endoxifen-d5**, a critical tool in pharmacological and clinical research. It details its chemical properties, primary applications, and the methodologies for its use, with a focus on its role as an internal standard in quantitative mass spectrometry. Furthermore, it elucidates the biological pathways influenced by its non-labeled counterpart, Endoxifen.

Introduction to Endoxifen-d5

Endoxifen-d5 is a deuterated form of Endoxifen, the primary active metabolite of the widely used breast cancer drug, Tamoxifen.[1][2][3] As a stable isotope-labeled compound, **Endoxifen-d5** is chemically identical to Endoxifen, with the exception that five hydrogen atoms have been replaced by deuterium. This mass difference makes it an ideal internal standard for quantitative analysis using mass spectrometry, as it co-elutes with the analyte of interest but is distinguishable by its higher mass-to-charge ratio.[1]

Its primary application is in the therapeutic drug monitoring (TDM) of Tamoxifen treatment, where precise measurement of Endoxifen levels in patient plasma or serum is crucial for optimizing dosage and predicting clinical outcomes.[4]



Chemical and Physical Properties

Property	Value	Reference
Chemical Name	(Z)-4-(1-(4-(2- (methylamino)ethoxy)phenyl)-2 -phenylbut-1-en-1-yl-3,3,4,4,4- d5)phenol	
Synonyms	N-Desmethyl-4-hydroxy Tamoxifen-D5	
Molecular Formula	C25H22D5NO2	-
Molecular Weight	378.5 g/mol	_
CAS Number	1584173-54-5	_

Primary Use in Research: Internal Standard for LC-MS/MS

Endoxifen-d5 is predominantly used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to quantify Endoxifen and other Tamoxifen metabolites in biological matrices. The use of a stable isotope-labeled internal standard is considered the gold standard for quantitative mass spectrometry as it accounts for variations in sample preparation, injection volume, and matrix effects, thereby ensuring high accuracy and precision.

Quantitative Data for LC-MS/MS Analysis

The following tables summarize key parameters for the quantitative analysis of Endoxifen using **Endoxifen-d5** as an internal standard. These values are representative and may vary based on the specific instrumentation and analytical method.

Table 3.1.1: Mass Spectrometry Parameters



Compound	Precursor Ion (m/z)	Product Ion (m/z)	Reference
Endoxifen	374.3	58.1	
Endoxifen-d5 (Internal Standard)	379.3	58.1	
4-hydroxytamoxifen	388.0	72.0	
N-desmethyltamoxifen	358.0	58.0	_
Tamoxifen	372.0	72.0	-

Table 3.1.2: LC-MS/MS Method Validation Parameters for Endoxifen Quantification

Parameter	Typical Value	Reference
Linearity Range	0.5 - 500 ng/mL	
Lower Limit of Quantification (LLOQ)	0.1 - 1.0 ng/mL	
Within-run Precision (%CV)	< 12.0%	-
Between-run Precision (%CV)	< 15%	_
Accuracy (%Bias)	89.5% to 105.3%	_
Recovery	> 90%	_

Experimental Protocol: Quantification of Endoxifen in Human Plasma

This section outlines a representative experimental protocol for the quantification of Endoxifen in human plasma using **Endoxifen-d5** as an internal standard, based on established LC-MS/MS methods.

Materials and Reagents

• Endoxifen and Endoxifen-d5 analytical standards



- Human plasma (drug-free for calibration standards and quality controls)
- Acetonitrile (ACN), HPLC grade
- Methanol (MeOH), HPLC grade
- Formic acid, LC-MS grade
- Water, LC-MS grade
- Microcentrifuge tubes
- Vortex mixer
- Centrifuge
- Autosampler vials

Sample Preparation (Protein Precipitation)

- Spiking: To 100 μL of human plasma in a microcentrifuge tube, add 10 μL of Endoxifen-d5 internal standard working solution (concentration will depend on the expected analyte concentration range).
- Precipitation: Add 300 μL of acetonitrile containing 0.1% formic acid to the plasma sample.
- Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
- Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
- Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

· LC System: UPLC or HPLC system



- Column: C18 analytical column (e.g., Acquity UPLC BEH C18, 1.7 μm, 2.1 x 100 mm)
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Flow Rate: 0.3 mL/min
- Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping
 up to a high percentage of Mobile Phase B to elute the analytes, followed by a reequilibration to initial conditions.
- Injection Volume: 5-10 μL
- Mass Spectrometer: Triple quadrupole mass spectrometer
- Ionization Mode: Positive electrospray ionization (ESI+)
- Detection Mode: Multiple Reaction Monitoring (MRM) using the transitions listed in Table 3.1.1.

Data Analysis

- Quantification is performed by calculating the peak area ratio of the analyte (Endoxifen) to the internal standard (Endoxifen-d5).
- A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of Endoxifen in unknown samples is then determined from this curve.

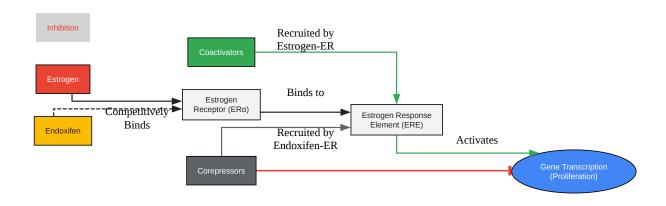
Signaling Pathways of Endoxifen

Endoxifen exerts its biological effects through multiple mechanisms, primarily by modulating the estrogen receptor signaling pathway and, at higher concentrations, by inhibiting Protein Kinase C.

Estrogen Receptor (ER) Dependent Pathway



As a Selective Estrogen Receptor Modulator (SERM), Endoxifen competes with estrogen for binding to the estrogen receptor alpha (ERα). This binding event leads to a conformational change in the receptor that promotes the recruitment of corepressors instead of coactivators. Consequently, the transcription of estrogen-responsive genes, which are often involved in cell proliferation, is inhibited.



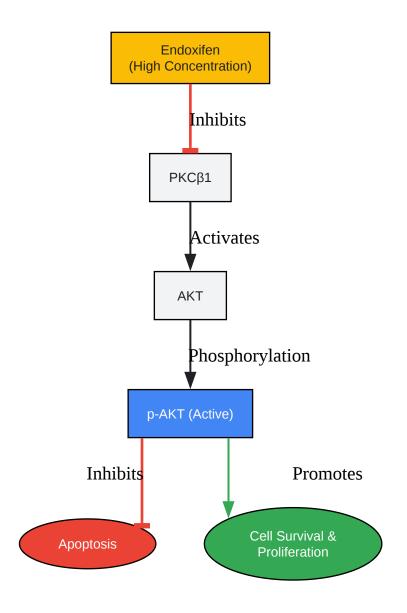
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Endoxifen's competitive inhibition of ER signaling.

Protein Kinase C (PKC) Inhibition Pathway

At higher, clinically achievable concentrations, Endoxifen has been shown to be a potent inhibitor of Protein Kinase C (PKC), particularly the PKCβ1 isoform. Inhibition of PKCβ1 by Endoxifen can lead to the downregulation of the PI3K/AKT signaling pathway, which is a key driver of cell survival and proliferation. This action contributes to Endoxifen's anti-cancer effects, potentially in an ER-independent manner, and is also being explored for the treatment of bipolar disorder.





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Endoxifen's inhibition of the PKC/AKT pathway.

Conclusion

Endoxifen-d5 is an indispensable tool for researchers in the fields of pharmacology, clinical chemistry, and drug development. Its primary utility as a stable isotope-labeled internal standard enables the accurate and precise quantification of Endoxifen, a clinically significant metabolite of Tamoxifen. A thorough understanding of its application in LC-MS/MS methodologies, as well as the biological pathways modulated by its non-labeled analog, is essential for its effective use in both preclinical and clinical research settings. The data and



protocols presented in this guide serve as a comprehensive resource for the scientific community engaged in such work.

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